2-deoxy-2-((18)F)fluoro-D-mannopyranose
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Overview
Description
2-deoxy-2-((18)F)fluoro-D-mannopyranose is a 2-deoxy-2-fluoro-D-mannopyranose.
Scientific Research Applications
Synthesis and Structural Analysis
- 2-Deoxy-2-((18)F)fluoro-D-mannopyranose is a key intermediate in the synthesis of 2-deoxy-2-[(18)F]fluoro-D-glucose ((18)F-FDG), extensively used in positron emission tomography (PET) imaging. Studies have analyzed its crystal structure and molecular conformations, providing insight into its synthesis and application in molecular imaging (Liu, Zou, Wu, Xie, & Luo, 2012).
Contamination Studies
- Research has identified the presence of 2-deoxy-2-[(18)F]fluoro-D-mannose in preparations of 2-deoxy-2-[(18)F]fluoro-D-glucose. This has implications for the purity and efficacy of (18)F-FDG used in PET imaging, and the studies provide insights into minimizing such contamination (Ishiwata, Ido, Nakanishi, & Iwata, 1984).
Synthesis Techniques
- Efficient synthesis methods for 2-deoxy-2-[(18)F]fluoroacetamido-D-mannopyranose have been developed, showcasing the advancements in radiopharmaceutical chemistry. These methods highlight the compound's significance in the development of PET imaging agents (Tada, Oikawa, Iwata, Sato, Kubota, Fujiwara, Sugiyama, Abe, Sato, Matsuzawa, Takahashi, Wakui, & Ido, 1990).
Automated Synthesis
- Studies have explored automated synthesis methods for 2-deoxy-2-[(18)F]fluoro-D-mannopyranose, contributing to more efficient production of PET imaging agents. These advancements are critical for clinical applications, allowing for rapid and reliable production of imaging compounds (Luo, Tang, & Tang, 2009; Xiaojun, 2006).
Chemical Properties and Stability
- The chemical properties and stability of this compound derivatives have been extensively studied, revealing their behavior under various conditions. This research is essential for understanding the compound's suitability in different biomedical applications (Iwata Hara, Kobayashi, Noro, Sato, & Wada, 2017).
Metabolic Studies
- The metabolism of this compound in medical imaging has been a subject of research, providing insights into its behavior in biological systems. These studies contribute to understanding its role in diagnostic imaging and the development of more effective imaging agents (Wiebe, 2001).
Properties
Molecular Formula |
C6H11FO5 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1 |
InChI Key |
ZCXUVYAZINUVJD-PRCAYWMUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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